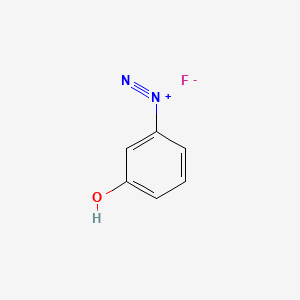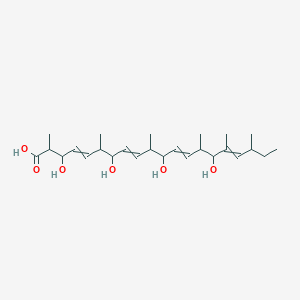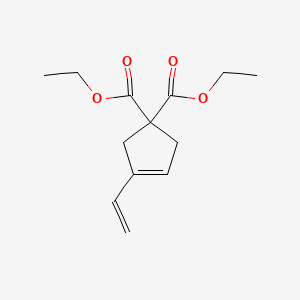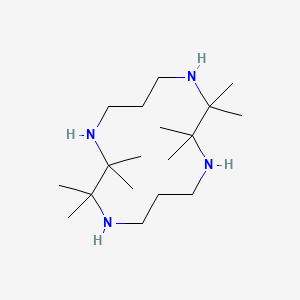
2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane is a synthetic organic compound known for its unique structure and properties. This compound belongs to the class of tetraazacyclotetradecanes, which are characterized by a macrocyclic ring containing four nitrogen atoms. The presence of eight methyl groups attached to the carbon atoms adjacent to the nitrogen atoms imparts significant steric hindrance, influencing its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminoethane with formaldehyde and acetone in the presence of a catalyst. The reaction proceeds through a series of condensation and cyclization steps, ultimately forming the desired macrocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to optimize production efficiency.
化学反应分析
Types of Reactions
2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often require the presence of a suitable leaving group and may be facilitated by catalysts or under elevated temperatures.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines and related compounds.
Substitution: Functionalized derivatives with various substituents on the nitrogen atoms.
科学研究应用
2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion transport and storage.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of novel pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane is primarily related to its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as donor sites, coordinating with metal ions and stabilizing them in various oxidation states. This property is exploited in applications such as catalysis, where the compound can facilitate redox reactions by stabilizing reactive intermediates.
相似化合物的比较
Similar Compounds
Cyclam (1,4,8,11-tetraazacyclotetradecane): Lacks the methyl groups, resulting in different steric and electronic properties.
Tetraazacyclododecane: A smaller macrocyclic ring with different coordination behavior.
Hexaazacyclotetradecane: Contains six nitrogen atoms, leading to increased chelating ability.
Uniqueness
2,2,3,3,9,9,10,10-Octamethyl-1,4,8,11-tetraazacyclotetradecane is unique due to the presence of eight methyl groups, which significantly influence its reactivity and stability. This steric hindrance can enhance selectivity in chemical reactions and improve the stability of metal complexes, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
132841-53-3 |
|---|---|
分子式 |
C18H40N4 |
分子量 |
312.5 g/mol |
IUPAC 名称 |
2,2,3,3,9,9,10,10-octamethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C18H40N4/c1-15(2)16(3,4)20-12-10-14-22-18(7,8)17(5,6)21-13-9-11-19-15/h19-22H,9-14H2,1-8H3 |
InChI 键 |
CZFSWTPRBBSZTH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(NCCCNC(C(NCCCN1)(C)C)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


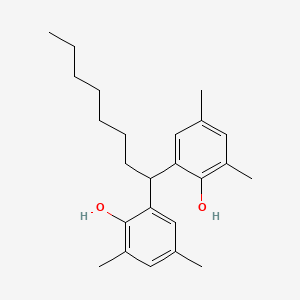
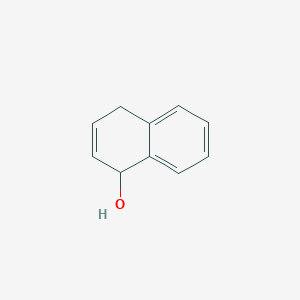
![Methyl 3-[2,3-di(propan-2-yl)phenyl]prop-2-enoate](/img/structure/B14277595.png)
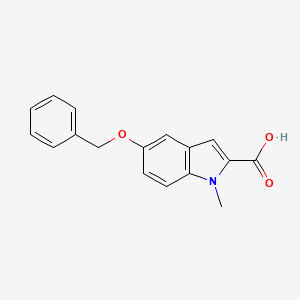
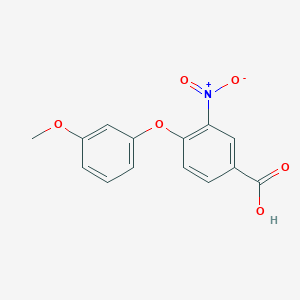
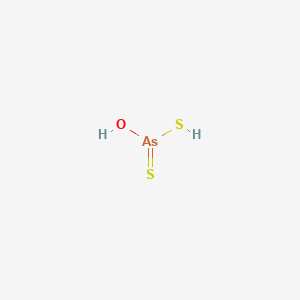
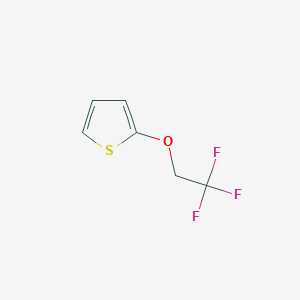
![N-[3-(Trimethoxysilyl)propyl]-4-[(trimethylsilyl)oxy]aniline](/img/structure/B14277642.png)

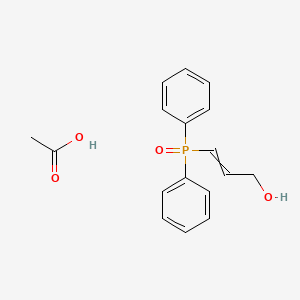
![4-[(1H-Inden-1-ylidene)methyl]-N,N-bis(4-methylphenyl)aniline](/img/structure/B14277666.png)
